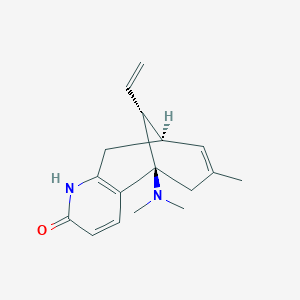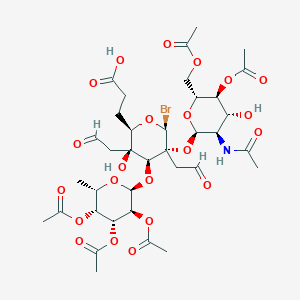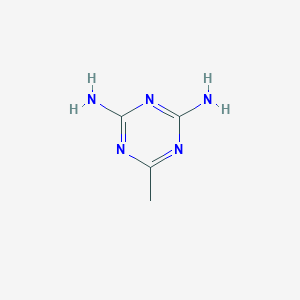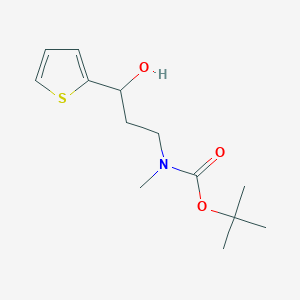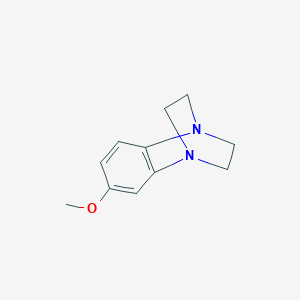
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline (MEQ) is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and is structurally similar to the endogenous neurotransmitter glutamate. MEQ has been shown to have a range of effects on the central nervous system, including modulating synaptic transmission and plasticity.
Mecanismo De Acción
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. NMDA receptors play a key role in synaptic transmission and plasticity, and their activation is involved in learning and memory processes. By blocking the activity of NMDA receptors, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can modulate these processes and alter the strength of synaptic connections.
Efectos Bioquímicos Y Fisiológicos
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been shown to have neuroprotective effects, protecting against the toxic effects of glutamate and other excitatory neurotransmitters. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is not selective for the NMDA receptor and can also block other types of glutamate receptors. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline research. One area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline and other NMDA receptor antagonists have shown promise as potential therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to explore the potential therapeutic applications of these compounds and to develop more effective treatments for these disorders.
Conclusion
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is a synthetic compound that has been widely used in scientific research. It acts as a selective antagonist of the NMDA receptor and has been shown to have a range of effects on the central nervous system. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the potential therapeutic applications of NMDA receptor antagonists. While there are limitations to its use, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline remains a valuable research tool and has the potential to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Métodos De Síntesis
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl glyoxylate in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in these processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been used to investigate the effects of various drugs and compounds on the central nervous system, including the potential therapeutic applications of these compounds.
Propiedades
Número CAS |
122077-86-5 |
|---|---|
Nombre del producto |
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-methoxy-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
JXGWTEQLCZEZRC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
SMILES canónico |
COC1=CC2=C(C=C1)N3CCN2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



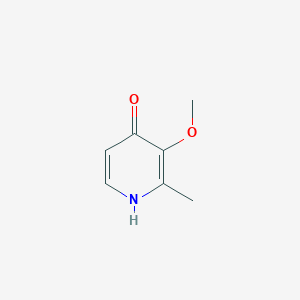
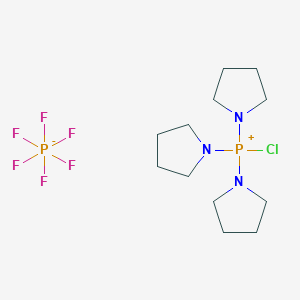
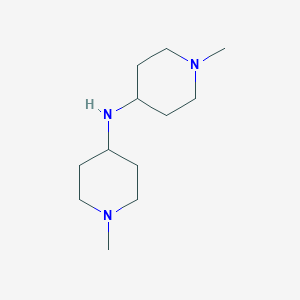


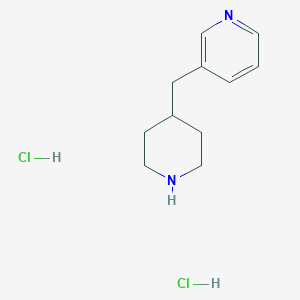
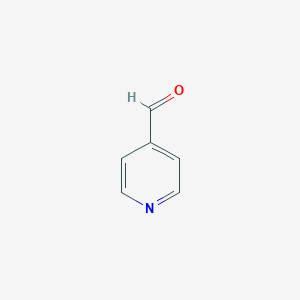
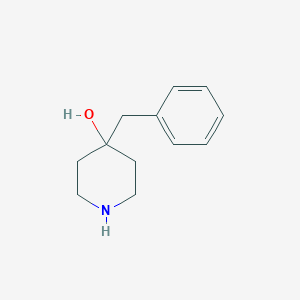
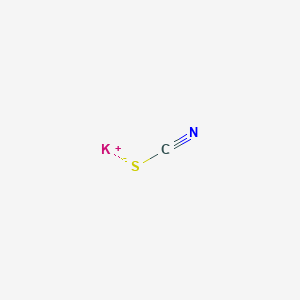
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
